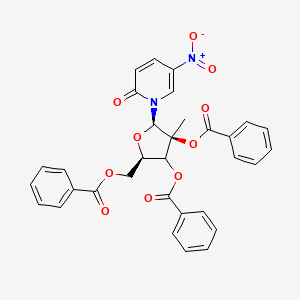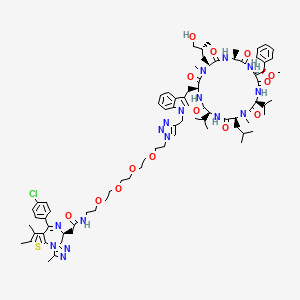
Srg-II-19F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Srg-II-19F involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques under controlled conditions .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its primary use in research settings. it is likely produced in specialized laboratories with stringent quality control measures to ensure purity and consistency .
化学反応の分析
Types of Reactions: Srg-II-19F undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions are used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups .
科学的研究の応用
Srg-II-19F is extensively used in scientific research, particularly in the following areas:
作用機序
Srg-II-19F exerts its effects by targeting and degrading bromodomain1 of BRDT (BRDTBD1). The compound binds to the bromodomain, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation disrupts the function of BRDTBD1, thereby affecting the regulatory pathways involving ClpC2 and ClpC1P1P2 protease .
類似化合物との比較
dBET1: Another degrader of bromodomain proteins, used in similar research applications.
JQ1: A bromodomain inhibitor that does not induce degradation but inhibits the function of bromodomain proteins.
PROTACs: A class of compounds designed to induce the degradation of target proteins through the ubiquitin-proteasome system
Uniqueness: Srg-II-19F is unique in its specific targeting of bromodomain1 of BRDT and its ability to induce degradation rather than merely inhibiting the function. This makes it a valuable tool in studying the regulatory mechanisms of proteostasis and protein degradation .
特性
分子式 |
C80H109ClN16O14S |
|---|---|
分子量 |
1586.3 g/mol |
IUPAC名 |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[4-[[3-[[(2S,5S,8S,11S,14S,17S,20S)-5-[(2R)-3-hydroxy-2-methylpropyl]-11-[(R)-methoxy(phenyl)methyl]-4,8,16-trimethyl-17-(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-14,20-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]methyl]indol-1-yl]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C80H109ClN16O14S/c1-46(2)38-63-75(102)86-67(47(3)4)76(103)85-61(78(105)93(12)64(39-49(7)45-98)74(101)83-51(9)73(100)88-70(71(107-14)55-20-16-15-17-21-55)77(104)87-68(48(5)6)79(106)94(63)13)40-56-42-95(62-23-19-18-22-59(56)62)43-58-44-96(92-90-58)29-31-109-33-35-111-37-36-110-34-32-108-30-28-82-65(99)41-60-72-91-89-53(11)97(72)80-66(50(8)52(10)112-80)69(84-60)54-24-26-57(81)27-25-54/h15-27,42,44,46-49,51,60-61,63-64,67-68,70-71,98H,28-41,43,45H2,1-14H3,(H,82,99)(H,83,101)(H,85,103)(H,86,102)(H,87,104)(H,88,100)/t49-,51+,60+,61+,63+,64+,67+,68+,70+,71-/m1/s1 |
InChIキー |
FKAMBRPCGOVJMS-GSZMIYFGSA-N |
異性体SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)C[C@@H](C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)[C@@H](C9=CC=CC=C9)OC |
正規SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)C(C9=CC=CC=C9)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


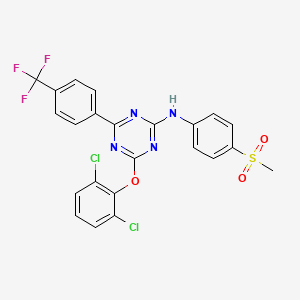
![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)
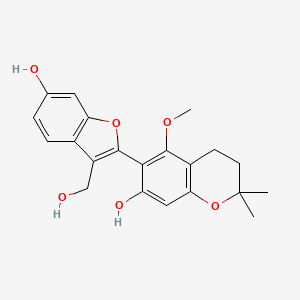
![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
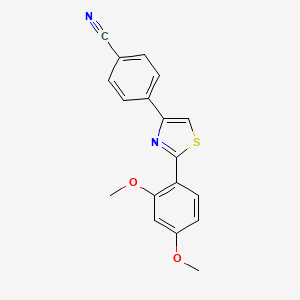
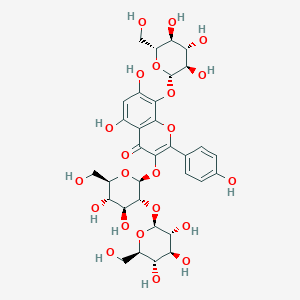
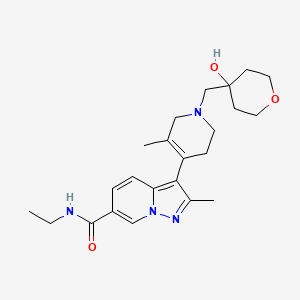
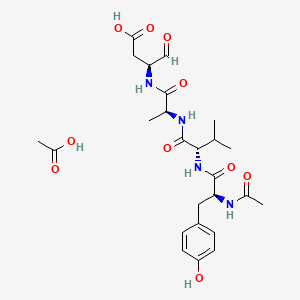
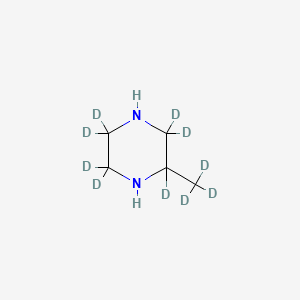
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
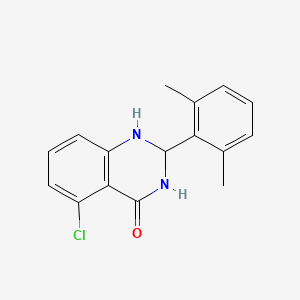
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)
